ethyl 5-(pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylate hydrochloride
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Overview
Description
Ethyl 5-(pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylate hydrochloride is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the appropriate starting materials, such as ethyl cyanoacetate and thiosemicarbazide.
Reaction Conditions: The reaction involves heating the starting materials in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration.
Purification: The crude product is purified using techniques such as recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and cost-effectiveness. The use of automated systems for monitoring reaction conditions and optimizing yields is common in industrial production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia, amines, and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.
Reduction Products: Reduced forms of the compound, which may have different biological activities.
Substitution Products: Derivatives with different functional groups, potentially leading to new applications.
Scientific Research Applications
Ethyl 5-(pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Material Science: Its unique chemical structure makes it a candidate for use in the development of new materials with specific properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism by which ethyl 5-(pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Ethyl 5-(2-pyridyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride
Ethyl 5-(3-pyridyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride
Ethyl 5-(4-pyridyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride
Uniqueness: Ethyl 5-(pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylate hydrochloride is unique due to its pyrrolidinyl group, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives
Properties
CAS No. |
2408969-49-1 |
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Molecular Formula |
C9H14ClN3O2S |
Molecular Weight |
263.75 g/mol |
IUPAC Name |
ethyl 5-pyrrolidin-3-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H13N3O2S.ClH/c1-2-14-9(13)8-12-11-7(15-8)6-3-4-10-5-6;/h6,10H,2-5H2,1H3;1H |
InChI Key |
FMSCFFZGYZADNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C2CCNC2.Cl |
Purity |
95 |
Origin of Product |
United States |
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